tert-Butyl (E)-3-(Pyridin-3-yl)acrylate
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-9H,1-3H3 |
InChI Key |
BINGWTOENXKHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Knoevenagel Condensation
Overview:
One classical approach involves the Knoevenagel condensation between pyridine-3-carboxaldehyde and tert-butyl acrylate derivatives. This method is favored for its straightforwardness and high selectivity towards the E-isomer.
- Pyridine-3-carboxaldehyde (or its derivatives) reacts with tert-butyl acrylate in the presence of a base such as piperidine or ammonium acetate.
- The reaction is typically conducted under reflux in a suitable solvent like ethanol or toluene with azeotropic removal of water to drive the equilibrium toward product formation.
- The resulting product is purified via column chromatography or recrystallization.
- Yields range from 65% to 85%.
- Reaction conditions are mild (around 60°C).
- The E-isomer predominance is confirmed via NMR coupling constants.
- Long reaction times and potential for side reactions.
- Environmental concerns due to solvent use.
Cross-Coupling Reactions Using Palladium Catalysts
Overview:
Recent advances utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to assemble the acrylate backbone with pyridin-3-yl groups.
- Starting materials include 3-bromopyridine derivatives and vinyl or acrylate precursors.
- Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are employed.
- Bases such as potassium carbonate or cesium carbonate facilitate coupling in solvents like dimethylformamide (DMF) or acetonitrile.
- Reactions are typically conducted at 80–100°C under inert atmospheres.
| Parameter | Observation |
|---|---|
| Yield | 70–90% |
| Selectivity | High for E-isomer |
| Reaction Time | 12–24 hours |
| Environmental Impact | Moderate, solvent recovery recommended |
- This method offers high regioselectivity and functional group tolerance.
- Purification involves chromatography or recrystallization.
Radical-Mediated Coupling with Pyridin-3-yl Precursors
Overview:
Radical reactions, often initiated by azobisisobutyronitrile (AIBN) or peroxides, facilitate the formation of the acrylate linkage.
- Pyridin-3-yl radicals are generated from suitable precursors.
- Radical addition to methyl or tert-butyl acrylates occurs under thermal conditions (~80°C).
- The process often employs inert atmospheres to prevent side reactions.
- Moderate yields (~50–70%).
- Suitable for modifying existing acrylates with pyridinyl groups.
- Less control over stereochemistry, often resulting in mixtures.
Multi-Step Synthesis via Intermediate Formation
Overview:
A more elaborate route involves the formation of pyridin-3-ylacetic acids or aldehydes, followed by esterification.
- Synthesis of pyridin-3-ylacetic acid via directed lithiation or halogenation followed by carboxylation.
- Conversion to aldehyde or alcohol intermediates.
- Esterification with tert-butyl alcohol derivatives using reagents like DCC (dicyclohexylcarbodiimide) or carbamate formation.
- Yields vary from 55% to 75%.
- Offers versatility for substitution patterns.
Modern Photoredox and Green Chemistry Approaches
Overview:
Emerging methods utilize photoredox catalysis to facilitate the formation of the acrylate linkage under mild, environmentally friendly conditions.
- Visible light irradiation with catalysts like Ru(bpy)₃²⁺ or Ir-based complexes.
- Use of benign solvents such as water or ethanol.
- Reaction times are shortened to 4–8 hours with high yields (>85%).
- High stereoselectivity for the E-isomer.
- Reduced waste and toxicity.
Summary Data Table
| Method | Starting Materials | Catalysts/Reagents | Solvent | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Knoevenagel Condensation | Pyridine-3-carboxaldehyde + tert-butyl acrylate | Piperidine, ammonium acetate | Ethanol | ~60°C | 65–85 | Simple, high selectivity | Long reaction time, solvent use |
| Palladium-Catalyzed Cross-Coupling | 3-bromopyridine derivatives + vinyl/acrylate | Pd(PPh₃)₄, bases | DMF, acetonitrile | 80–100°C | 70–90 | High regioselectivity | Cost, solvent recovery |
| Radical Coupling | Pyridinyl precursors | AIBN, peroxides | Toluene, xylene | ~80°C | 50–70 | Flexible modification | Mixture of isomers |
| Multi-Step Intermediate | Pyridin-3-ylacetic acid derivatives | DCC, carbamate reagents | Dichloromethane, ethanol | Room temp to reflux | 55–75 | Versatile | Multi-step, longer process |
| Photoredox Catalysis | Pyridinyl derivatives | Ru(bpy)₃²⁺, Ir complexes | Water, ethanol | Visible light | >85 | Environmentally friendly | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylate moiety to saturated esters.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated esters.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-(Pyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The acrylate moiety can participate in Michael addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural and Electronic Comparisons
| Compound Name | Substituent | XlogP | TPSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl (E)-3-(Pyridin-3-yl)acrylate | Pyridin-3-yl | 2.1 | 39.2 | Pyridine (H-bond acceptor) |
| (E)-tert-Butyl 3-(Pyridin-2-yl)acrylate | Pyridin-2-yl | 2.1* | 39.2* | Pyridine (H-bond donor/acceptor) |
| tert-Butyl (E)-3-(4-formylphenyl)acrylate | 4-Formylphenyl | 2.85 | 43.4 | Aldehyde (reactive site) |
| tert-Butyl (E)-3-(naphthalen-2-yl)acrylate | Naphthalen-2-yl | 3.5* | 20.3* | Polyaromatic (hydrophobic) |
| tert-Butyl (E)-3-(4-cyanophenyl)acrylate | 4-Cyanophenyl | 2.8 | 45.6 | Nitrile (electron-withdrawing) |
*Estimated based on analogous structures.
Key Insights :
- Pyridine Positional Isomerism : The 3-pyridinyl group (primary compound) lacks hydrogen-bond-donating capability, unlike the 2-pyridinyl isomer, which can engage in stronger intermolecular interactions .
- Electron-Withdrawing Groups: Compounds like 4-cyanophenyl or trifluoromethyl-substituted acrylates (e.g., E-5c, E-5d) exhibit enhanced electrophilicity, favoring nucleophilic additions or polymerizations .
- Hydrophobic Substituents : Naphthalen-2-yl or deuterated methyl groups (e.g., 2379364-44-8) increase lipophilicity (higher XlogP), improving membrane permeability but reducing aqueous solubility .
Key Insights :
- Base-Catalyzed Reactions : DABCO or NaH promotes high E-selectivity via kinetic control, as seen in the primary compound and isoxazole derivatives .
- Transition Metal Catalysis : Palladium-mediated couplings (e.g., Mizoroki-Heck) yield moderate E:Z ratios but enable diverse aryl/heteroaryl substitutions .
- Temperature Effects : Lower temperatures (−15°C) suppress Z-isomer formation by slowing thermodynamic equilibration .
Physicochemical and Application-Based Comparisons
Table 3: Stability and Functional Utility
| Compound Name | Hydrolysis Rate (TFA) | Thermal Stability | Key Applications |
|---|---|---|---|
| This compound | Fast | Moderate | Prodrugs, organometallic ligands |
| tert-Butyl (E)-3-(4-formylphenyl)acrylate | Moderate | Low | Aldehyde-mediated conjugations |
| Trifluoromethyl-substituted acrylates | Slow | High | Fluorinated polymers, agrochemicals |
| Deuterated methyl analogs | Similar to parent | High | Metabolic stability studies |
Key Insights :
- Hydrolysis Sensitivity : The tert-butyl ester hydrolyzes rapidly under acidic conditions, making it suitable for controlled drug release . Trifluoromethyl groups delay hydrolysis due to electron-withdrawing effects .
- Functional Group Reactivity : The 4-formylphenyl derivative (144374-53-8) enables Schiff base formation for bioconjugation, unlike pyridinyl analogs .
- Deuterated Derivatives : Compounds like 2379364-44-8 are used in deuterium isotope effect studies to enhance metabolic stability .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (E)-3-(Pyridin-3-yl)acrylate, and how can reaction efficiency be optimized?
Methodology :
- Esterification/Coupling Reactions : Start with tert-butyl acrylate and pyridin-3-yl derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, use response surface methodology to maximize yield and minimize side products .
- Protecting Groups : Introduce tert-butyl groups via Boc protection to enhance steric hindrance and stability during synthesis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodology :
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, referencing NIST databases for comparison .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., acrylate C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using ¹H-¹H NOESY for (E)-configuration validation and ¹³C NMR for carbonyl/carbamate signal resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data under varying catalytic conditions?
Methodology :
- Controlled Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., solvent purity, catalyst batch). Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .
- Statistical Modeling : Apply multivariate analysis to isolate variables (e.g., ligand effects in Pd catalysis) contributing to divergent outcomes. Tools like Minitab or JMP can model interactions between parameters .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., ethyl 3-(3-pyridyl)acrylate) to identify trends in steric/electronic effects .
Q. What strategies are effective for studying interactions with biological targets like enzymes?
Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding affinity (KD) and kinetics (kon/koff) in real time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics and cooperative effects .
- Molecular Dynamics (MD) Simulations : Use docking software (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies on key residues .
Q. How can crystallographic data improve the design of this compound derivatives?
Methodology :
- Single-Crystal X-ray Diffraction : Resolve 3D structures to identify conformational preferences (e.g., planarity of the acrylate-pyridine system) and non-covalent interactions (e.g., π-π stacking) .
- Hirshfeld Surface Analysis : Map intermolecular contacts to guide derivatization (e.g., introducing halogen substituents for enhanced lattice stability) .
Data Analysis and Optimization
Q. What advanced computational methods support the prediction of this compound’s physicochemical properties?
Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic/nucleophilic environments. Software: Gaussian or ORCA .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
